4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine
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Overview
Description
4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl and dimethyl groups. The final step involves the attachment of the morpholine ring through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Shares the core structure but lacks the morpholine ring.
3-Phenyl-9-hydropyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.
2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the phenyl group and morpholine ring.
Uniqueness
4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine is unique due to its combination of multiple heterocyclic rings and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[2-(7,11-dimethyl-10-phenyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C22H27N5O/c1-16-19-8-9-26(11-10-25-12-14-28-15-13-25)22(19)27-21(23-16)20(17(2)24-27)18-6-4-3-5-7-18/h3-7H,8-15H2,1-2H3 |
InChI Key |
POHYOIHSAQYODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1CCN3CCN4CCOCC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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